
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
説明
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H8FNO3 and its molecular weight is 161.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that the compound is a reagent in the preparation of pyrazolopyridines, which are inhibitors of pde4b . PDE4B (Phosphodiesterase 4B) is an enzyme that plays a crucial role in cellular signaling by degrading cyclic AMP, a molecule that transmits signals within cells.
Mode of Action
As a reagent in the synthesis of pde4b inhibitors, it may contribute to the inhibition of the pde4b enzyme, thereby increasing the levels of cyclic amp in cells .
Biochemical Pathways
By contributing to the inhibition of pde4b, it could potentially affect pathways regulated by cyclic amp, such as the camp-dependent pathway . This pathway plays a key role in many biological responses, including the regulation of glycogen, sugar, and lipid metabolism.
Result of Action
As a reagent in the synthesis of pde4b inhibitors, it could potentially contribute to the increase of cyclic amp levels in cells, affecting various cellular functions .
生化学分析
Biochemical Properties
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been identified as a reagent in the preparation of pyrazolopyridines, which are inhibitors of phosphodiesterase 4B (PDE4B) . The interaction with PDE4B suggests that this compound may influence cyclic AMP (cAMP) signaling pathways, which are crucial for regulating numerous cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PDE4B can lead to alterations in cAMP levels, thereby affecting downstream signaling pathways that control cell proliferation, differentiation, and apoptosis . Additionally, this compound may impact gene expression by acting as a modulator of transcription factors involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE4B is a key aspect of its mechanism of action . By binding to the active site of PDE4B, this compound prevents the hydrolysis of cAMP, leading to increased intracellular levels of this second messenger. This elevation in cAMP can activate protein kinase A (PKA) and other cAMP-dependent pathways, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a predicted boiling point of 379.1°C and a melting point of 143°C . Over time, this compound may undergo degradation, which can influence its efficacy and potency in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating cAMP signaling and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with PDE4B is a critical aspect of its metabolic role, as it influences the hydrolysis of cAMP . Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the efficacy of this compound by ensuring its proximity to target biomolecules and pathways.
特性
IUPAC Name |
2-fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO3/c7-5(6(10)11)8-3-1-2-4(8)9/h5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCIRUYGEOKMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



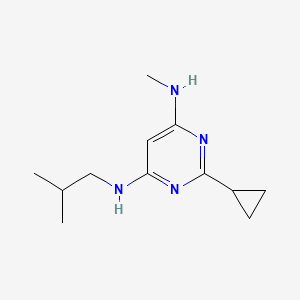
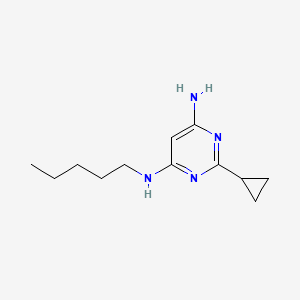

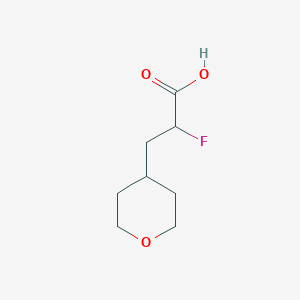

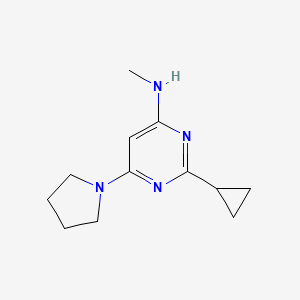
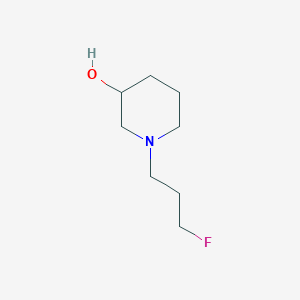
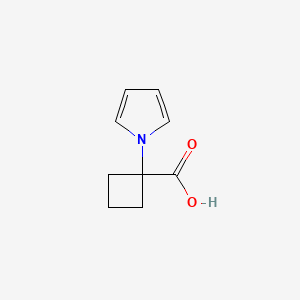
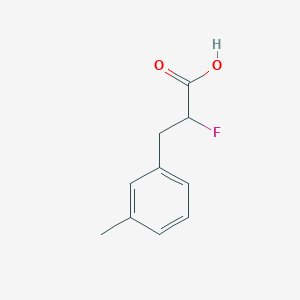

![(hexan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1471645.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)
